molecular formula C14H8ClNO2 B041274 3-Chloroacridine-9-carboxylic acid CAS No. 42595-25-5

3-Chloroacridine-9-carboxylic acid

Cat. No.: B041274
CAS No.: 42595-25-5
M. Wt: 257.67 g/mol
InChI Key: MGPYAGVLXOWEJV-UHFFFAOYSA-N
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Description

3-Chloroacridine-9-carboxylic acid is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound’s structure includes a chlorine atom at the 3-position and a carboxylic acid group at the 9-position of the acridine ring, which contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

3-Chloroacridine-9-carboxylic acid, like other acridine derivatives, primarily targets DNA . Acridine derivatives are known for their ability to intercalate into double-stranded DNA . This interaction is facilitated by the planar structure of acridine, which allows it to sandwich between the base pairs of the double helix .

Mode of Action

The mode of action of this compound involves DNA intercalation . The compound inserts itself between the base pairs of the DNA double helix, causing the helical structure to unwind . This process is driven by charge transfer and π-stacking interactions . The unwinding of the DNA helix can disrupt biological processes involving DNA and related enzymes .

Biochemical Pathways

Given the compound’s interaction with dna, it’s likely that it impacts pathways involving dna replication, transcription, and repair . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s planar structure and relatively small size suggest that it may have good bioavailability and can easily penetrate cellular membranes .

Result of Action

The primary result of this compound’s action is the disruption of normal cellular processes involving DNA . By intercalating into DNA, the compound can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . This makes it a potential therapeutic agent for diseases characterized by rapid cell division, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to interact with DNA . Additionally, the presence of other biomolecules can either enhance or inhibit the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroacridine-9-carboxylic acid typically involves the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl3)

Industrial Production Methods

Industrial production methods for acridine derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloroacridine-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Acridinic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroacridine-9-carboxylic acid is unique due to the presence of both the chlorine atom at the 3-position and the carboxylic acid group at the 9-position

Properties

IUPAC Name

3-chloroacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)14(17)18/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPYAGVLXOWEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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